Product packaging for 6-Chloro-2-phenylquinazoline-4(3H)-thione(Cat. No.:)

6-Chloro-2-phenylquinazoline-4(3H)-thione

Cat. No.: B11847187
M. Wt: 272.8 g/mol
InChI Key: NKBWDXARFHPOHF-UHFFFAOYSA-N
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Description

6-Chloro-2-phenylquinazoline-4(3H)-thione (CAS 13961-52-9) is a quinazoline-based derivative serving as a key synthetic intermediate and scaffold in medicinal chemistry research. The quinazoline-4-thione core is recognized as a "privileged structure" in drug discovery due to its diverse biological activities and presence in several approved therapeutics . This compound is of significant interest in oncology research. Quinazoline-thione derivatives are investigated as potential inhibitors of protein kinases, such as the Epidermal Growth Factor Receptor (EGFR), a well-validated target in cancers like non-small cell lung carcinoma . The 6-chloro and 4-thione functional groups are critical for molecular interactions and further functionalization to develop novel tyrosine kinase inhibitors (TKIs) . Beyond anticancer applications, research indicates that 6-chloro-substituted quinazoline-4(3H)-thione analogues exhibit notable antimycobacterial properties. Some analogues have demonstrated activity against Mycobacterium avium and M. kansasii , highlighting their potential as a scaffold for developing new antibacterial agents . The synthetic versatility of this compound is also a key feature; quinazoline-4-thiones can be efficiently synthesized from their corresponding quinazolin-4-one precursors via chlorination followed by thionation . This product is intended for research purposes by qualified laboratory personnel. It is not for diagnostic, therapeutic, or any other human use. Researchers should handle this compound with appropriate safety precautions in a controlled laboratory environment.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C14H9ClN2S B11847187 6-Chloro-2-phenylquinazoline-4(3H)-thione

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C14H9ClN2S

Molecular Weight

272.8 g/mol

IUPAC Name

6-chloro-2-phenyl-1H-quinazoline-4-thione

InChI

InChI=1S/C14H9ClN2S/c15-10-6-7-12-11(8-10)14(18)17-13(16-12)9-4-2-1-3-5-9/h1-8H,(H,16,17,18)

InChI Key

NKBWDXARFHPOHF-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C2=NC(=S)C3=C(N2)C=CC(=C3)Cl

Origin of Product

United States

Spectroscopic and Analytical Characterization Methodologies for 6 Chloro 2 Phenylquinazoline 4 3h Thione and Its Derivatives

Vibrational Spectroscopy (Fourier-Transform Infrared Spectroscopy, FT-IR) for Functional Group Identification

Fourier-Transform Infrared (FT-IR) spectroscopy is a fundamental technique for identifying the functional groups present in a molecule. In the analysis of quinazoline-4(3H)-thione derivatives, FT-IR spectra typically reveal characteristic absorption bands. For instance, the C=S (thione) group in 1,3,4-oxadiazole-2(3H)-thione derivatives shows a characteristic signal around 1330 cm⁻¹. nih.gov The C=N (imine) group within the quinazoline (B50416) ring system of these compounds typically displays a signal at approximately 1610 cm⁻¹. nih.gov

In related quinazolinone structures, which feature a C=O group instead of a C=S group, a strong absorption band corresponding to the carbonyl group is observed. For example, in N′-(2,6-dichlorobenzylidene)-2-(4-oxo-3-phenyl-3,4-dihydroquinazolin-2-ylthio) acetohydrazide, the quinazolinone C=O stretch appears at 1684 cm⁻¹, while the amide C=O stretch is seen at 1657 cm⁻¹. sapub.org Additionally, N-H stretching vibrations are often observed in the range of 3185-3303 cm⁻¹. sapub.org Aromatic C-H stretching in derivatives is typically seen around 3120 cm⁻¹. derpharmachemica.com

Interactive Data Table: FT-IR Characteristic Peaks for Quinazoline Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy (Proton NMR (¹H NMR), Carbon-13 NMR (¹³C NMR)) for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for elucidating the precise structure of organic molecules by providing information about the chemical environment of individual protons and carbon atoms.

Proton NMR (¹H NMR): In the ¹H NMR spectra of quinazoline derivatives, aromatic protons typically appear as multiplets in the downfield region, generally between δ 7.1 and 8.7 ppm. rsc.orgrsc.org For 6-chloro-2-phenylquinazolin-4(3H)-one, a related oxo-analogue, the N-H proton of the quinazoline ring appears as a singlet at approximately δ 12.74 ppm. rsc.org The protons of the phenyl group at the 2-position often show signals around δ 8.18 ppm (for the ortho protons) and δ 7.59 ppm (for the meta and para protons). rsc.org Protons on the quinazoline ring itself can be observed at distinct chemical shifts, for example, the proton at position 5 might appear around δ 8.08 ppm. rsc.org

Carbon-13 NMR (¹³C NMR): The ¹³C NMR spectra provide information on the carbon framework of the molecule. For thione derivatives, the C=S carbon is a key indicator, appearing significantly downfield. For example, in 1,3,4-oxadiazole-2(3H)-thione derivatives, the thione carbon signal is observed at approximately 179 ppm. nih.gov In the oxo-analogue, 6-chloro-2-phenylquinazolin-4(3H)-one, the C=O carbon (C4) resonates around δ 161.76 ppm. rsc.org The carbon atom at position 2 (C2), attached to the phenyl group, is typically found around δ 153.25 ppm. rsc.org The carbon atoms of the phenyl ring and the quinazoline core resonate in the aromatic region, generally between δ 120 and 150 ppm. rsc.orgrsc.org

Interactive Data Table: Representative NMR Data for Quinazolinone Derivatives

Mass Spectrometry (MS, Liquid Chromatography-Mass Spectrometry (LC-MS)) for Molecular Weight and Fragmentation Analysis

Mass spectrometry (MS) is employed to determine the molecular weight of a compound and to gain structural information from its fragmentation patterns. For quinazoline derivatives, the molecular ion peak (M⁺) is a crucial piece of data. For instance, in the mass spectrum of N′-(2,6-dichlorobenzylidene)-2-(4-oxo-3-phenyl-3,4-dihydroquinazolin-2-ylthio) acetohydrazide, the molecular ion peak is observed at m/z = 482. sapub.org High-resolution mass spectrometry (HRMS) provides highly accurate mass measurements, which can be used to confirm the elemental composition. For 6-bromo-2-phenylquinazolin-4(3H)-one, the calculated mass for [M+H]⁺ is 300.9971, with a found value of 300.9972, confirming its molecular formula. rsc.org

Fragmentation patterns can also be informative. In many 2,3-disubstituted quinazolin-4(3H)-one derivatives, a common base peak is observed at m/z = 295, which corresponds to a stable fragment of the core structure. sapub.org

Elemental Analysis for Compositional Verification

Elemental analysis provides the percentage composition of elements (typically carbon, hydrogen, and nitrogen) in a compound. This data is used to verify the empirical and molecular formula of the synthesized compound. For example, for 2-(2-(5-iminopyrazolidin-1-yl)-2-oxoethyl thio)-3-phenyl quinazolin-4(3H)-one, the calculated elemental composition is C, 60.14%; H, 4.52%; N, 18.46%; S, 8.45%. The experimentally found values were C, 60.39%; H, 4.87%; N, 18.79%; S, 8.20%, which are in close agreement with the calculated values. sapub.org

Chromatographic Techniques for Purity Assessment and Isolation (e.g., Thin-Layer Chromatography (TLC), Column Chromatography)

Chromatographic techniques are essential for monitoring the progress of reactions, assessing the purity of the final product, and for the isolation and purification of the target compound. Thin-layer chromatography (TLC) is a rapid and convenient method for qualitative analysis. mdpi.com Column chromatography, using silica (B1680970) gel as the stationary phase, is a standard method for purifying synthesized quinazoline derivatives from reaction byproducts and starting materials. nih.gov The choice of eluent, often a mixture of petroleum ether and ethyl acetate (B1210297), is optimized to achieve effective separation. rsc.org

Advanced Computational and Theoretical Investigations of 6 Chloro 2 Phenylquinazoline 4 3h Thione

Quantum Chemical Calculations (e.g., Density Functional Theory (DFT) Studies) for Electronic Structure and Reactivity Prediction

Quantum chemical calculations, particularly Density Functional Theory (DFT), are fundamental in understanding the intrinsic electronic properties of a molecule. For derivatives of the quinazoline (B50416) scaffold, DFT has been widely applied to optimize ground-state geometries and calculate various molecular properties that dictate chemical reactivity. nih.govresearchgate.net Studies on analogous 6-chloro-quinazolin-4(3H)-one structures have utilized the B3LYP functional with basis sets like 6-31G* to achieve reliable geometric and electronic structure predictions. nih.gov

A key aspect of these investigations is the analysis of Frontier Molecular Orbitals (FMOs)—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of these orbitals and the resulting HOMO-LUMO gap (ΔE) are critical indicators of a molecule's kinetic stability and chemical reactivity. nih.gov A smaller energy gap suggests higher reactivity, as it is easier to excite an electron from the HOMO to the LUMO. physchemres.org For 2-mercapto-3-phenyl-quinazolin-4-one, a related structure, DFT calculations have also been used to determine the relative stability of its thione and thiol tautomers, confirming the thione form to be more stable in the ground state. nih.gov

Based on the HOMO and LUMO energies, several global reactivity descriptors can be calculated to predict the molecule's behavior. researchgate.net These descriptors provide a quantitative measure of different aspects of reactivity. For instance, studies on similar heterocyclic systems have shown that parameters like electronegativity, hardness, and the electrophilicity index can be correlated with experimental observations. nih.govnih.gov The electrophilicity index, in particular, is useful for predicting a molecule's susceptibility to nucleophilic attack. nih.gov

Quantum Chemical ParameterDefinitionTypical Significance in Reactivity Prediction
EHOMO (Energy of HOMO)Energy of the highest occupied molecular orbital.Correlates with the ability to donate electrons (nucleophilicity).
ELUMO (Energy of LUMO)Energy of the lowest unoccupied molecular orbital.Correlates with the ability to accept electrons (electrophilicity).
Energy Gap (ΔE = ELUMO - EHOMO)The energy difference between the LUMO and HOMO.Indicates chemical reactivity and kinetic stability. A smaller gap implies higher reactivity.
Ionization Potential (IP ≈ -EHOMO)The energy required to remove an electron.Measures the electron-donating tendency.
Electron Affinity (EA ≈ -ELUMO)The energy released when an electron is added.Measures the electron-accepting tendency.
Global Hardness (η = (IP - EA) / 2)Resistance to change in electron distribution.Hard molecules have a large energy gap; soft molecules are more reactive.
Global Softness (S = 1 / η)The reciprocal of hardness.A higher value indicates greater reactivity.
Electrophilicity Index (ω)Measures the propensity to accept electrons.High values indicate a good electrophile.

Molecular Docking Studies with Relevant Biological Target Proteins

Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. It is extensively used to understand how a ligand, such as 6-Chloro-2-phenylquinazoline-4(3H)-thione, might interact with a biological target, typically a protein receptor or enzyme. Quinazoline and thioxoquinazoline derivatives have been docked against a variety of cancer-related targets, including cyclin-dependent kinase 2 (CDK2), PARP-1, and various receptor tyrosine kinases like EGFR and VEGFR2.

Docking simulations for thioxoquinazoline derivatives reveal specific binding modes within the active sites of target proteins. zsmu.edu.ua For instance, in the active site of CDK2, these compounds are predicted to form key interactions that are crucial for inhibitory activity. The thiocarbonyl group (C=S) of the quinazoline ring often acts as a hydrogen bond acceptor, interacting with backbone amide protons of key amino acid residues like Gln131. zsmu.edu.ua The phenyl group at the C2 position and the chloro-substituted quinazoline core frequently engage in hydrophobic and van der Waals interactions with nonpolar residues in the binding pocket, such as Ile10. zsmu.edu.ua

The analysis of docking results provides a detailed profile of all intermolecular interactions contributing to the binding affinity. These interactions are typically categorized and quantified to understand the structural basis of molecular recognition. For the quinazoline scaffold, common interactions include:

Hydrogen Bonds: Essential for anchoring the ligand in the correct orientation. The nitrogen atoms in the quinazoline ring and the thione sulfur can act as hydrogen bond acceptors.

Pi-Interactions: The aromatic nature of the phenyl and quinazoline rings facilitates various π-interactions, including π-π stacking with aromatic residues (e.g., Phenylalanine, Tyrosine, Histidine) and π-alkyl interactions with aliphatic side chains (e.g., Alanine, Valine, Leucine).

Hydrophobic Interactions: The chloro and phenyl substituents contribute to favorable hydrophobic contacts within the typically nonpolar binding sites of kinases.

Potential Protein TargetKey Interacting Residues (Examples from Analogs)Predicted Interaction Types
Cyclin-Dependent Kinase 2 (CDK2)Gln131, Ile10Hydrogen bond (with thiocarbonyl), Arene-hydrogen interaction
Epidermal Growth Factor Receptor (EGFR)Met793, Leu718, Val726Hydrogen bond, Hydrophobic interactions, Pi-alkyl
Poly (ADP-ribose) polymerase-1 (PARP-1)Ala911, Tyr919, His887Hydrogen bond, Pi-alkyl, Pi-pi T-shaped, Pi-pi stacked
Vascular Endothelial Growth Factor Receptor 2 (VEGFR2)Cys919, Asp1046, Val848Hydrogen bond, Pi-sulfur, Hydrophobic interactions

Molecular Dynamics Simulations for Conformational Stability and Dynamic Behavior

While molecular docking provides a static snapshot of the ligand-protein complex, molecular dynamics (MD) simulations offer insights into the dynamic behavior and stability of this complex over time. For a closely related analog, 6-bromo-2-mercapto-3-phenylquinazolin-4(3H)-one, MD simulations have been performed to evaluate the stability of its complex with the EGFR kinase domain.

MD simulations track the motions of atoms in the system by solving Newton's equations of motion, providing a trajectory that reveals how the ligand and protein interact and adapt to each other. Key analyses performed on the simulation trajectory include the Root Mean Square Deviation (RMSD) of the protein and ligand, which measures conformational stability. A stable RMSD value over the simulation time suggests that the ligand remains securely bound in the active site. Another important metric is the Root Mean Square Fluctuation (RMSF), which identifies the flexibility of different parts of the protein, highlighting which residues are most affected by ligand binding. Furthermore, analysis of hydrogen bond occupancy and interaction distances throughout the simulation confirms the persistence of key binding interactions predicted by docking. These studies collectively indicate that the quinazoline scaffold can form stable and lasting complexes with its target proteins.

In Silico Prediction of Absorption, Distribution, Metabolism, and Excretion (ADME) Properties

Before a compound can be considered a viable drug candidate, its pharmacokinetic properties must be evaluated. In silico ADME prediction models are used to estimate these properties computationally, providing an early assessment of a compound's drug-likeness. For various series of quinazolinone derivatives, ADME properties have been calculated using software tools that apply quantitative models and established rules, such as Lipinski's Rule of Five.

These predictions assess parameters critical for oral bioavailability, such as molecular weight, lipophilicity (logP), number of hydrogen bond donors and acceptors, and polar surface area. Studies on chloro-substituted quinazolinones suggest that they generally exhibit good potential for gastrointestinal absorption and oral bioavailability. mdpi.com Predictive models also estimate other properties like CNS penetration, potential for liver toxicity, and plasma protein binding. This early-stage profiling is essential for identifying potential liabilities and guiding the optimization of the molecular structure to achieve a more favorable ADME profile.

ADME ParameterDescriptionGeneral Predicted Profile for Quinazolinone Analogs
Molecular Weight (MW)Mass of the molecule (Lipinski's Rule: <500 Da).Generally compliant.
LogPOctanol-water partition coefficient, a measure of lipophilicity (Lipinski's Rule: <5).Typically within the acceptable range for drug-likeness.
Hydrogen Bond Donors (HBD)Number of O-H and N-H bonds (Lipinski's Rule: <5).Compliant.
Hydrogen Bond Acceptors (HBA)Number of N and O atoms (Lipinski's Rule: <10).Compliant.
Topological Polar Surface Area (TPSA)Surface sum over all polar atoms; predicts drug transport properties.Values often suggest good intestinal absorption.
Oral BioavailabilityPrediction of the fraction of an orally administered dose that reaches systemic circulation.Often predicted to be high.

Quantitative Structure-Activity Relationship (QSAR) Studies for Activity Prediction and Lead Optimization

Quantitative Structure-Activity Relationship (QSAR) studies are aimed at building mathematical models that correlate the chemical structure of a series of compounds with their biological activity. For quinazolinone derivatives, 3D-QSAR methods like Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA) have been employed to understand the structural requirements for activity.

These studies generate 3D contour maps that visualize the regions around the aligned molecules where steric, electrostatic, hydrophobic, and hydrogen-bonding properties are favorable or unfavorable for activity. For example, QSAR studies on quinazolinones have highlighted the crucial role of specific substitutions. It has been shown that the presence of halogens, such as the chloro group at position 6, and the nature of the substituent at position 3 can significantly enhance cytotoxic effects. espublisher.com The models derived from QSAR can be highly predictive and are invaluable for lead optimization. They allow medicinal chemists to prioritize the synthesis of new analogs by predicting their activity in silico, thereby saving time and resources in the search for more potent and selective compounds. The insights from QSAR help in the rational design of molecules with improved therapeutic potential. espublisher.com

Pharmacological Potential and Mechanistic Investigations of 6 Chloro 2 Phenylquinazoline 4 3h Thione Derivatives in Vitro Studies

Antimicrobial Activity Profiling (In Vitro)

Derivatives of 6-Chloro-2-phenylquinazoline-4(3H)-thione have been the subject of various in vitro studies to determine their potential as antimicrobial agents. These investigations have revealed a broad spectrum of activity against different types of microorganisms, including bacteria, fungi, and mycobacteria.

Antibacterial Efficacy against Gram-Positive and Gram-Negative Bacterial Strains

The quinazolinone scaffold is a prominent feature in many compounds exhibiting antibacterial properties. eco-vector.com In vitro evaluations of various quinazolinone derivatives have demonstrated their efficacy against both Gram-positive and Gram-negative bacteria. nih.gov

One study highlighted that certain pyrrolidine (B122466) derivatives of quinazolinone displayed a wide range of antimicrobial activity against both Gram-positive and Gram-negative bacteria. nih.gov For instance, the derivative containing a para-chloro phenyl moiety was particularly effective against Staphylococcus aureus, a Gram-positive bacterium, with a Minimum Inhibitory Concentration (MIC) of 0.5 mg/ml. nih.gov In contrast, a derivative with a para-nitro phenyl group, alongside a morpholine (B109124) analogue with a para-tolyl moiety, showed the highest activity against the Gram-positive bacterium Bacillus subtilis, both recording an MIC of 0.5 mg/ml. nih.gov

Furthermore, some quinazolone pyridinium (B92312) derivatives have shown potent antibacterial activity. mdpi.com One such derivative demonstrated stronger antibacterial action against Methicillin-resistant Staphylococcus aureus (MRSA) and Escherichia coli than the standard drug norfloxacin, with MIC values as low as 0.5 μg/mL. mdpi.com Time-kill kinetic studies revealed that this compound could rapidly eliminate both MRSA and E. coli within 6 hours at a concentration four times its MIC. mdpi.com Other derivatives, such as a 4-pyridyl variant, also exhibited strong antibacterial potency against S. aureus and the Gram-negative bacteria E. coli and Pseudomonas aeruginosa with an MIC of 1 μg/mL. mdpi.com

The table below summarizes the antibacterial activity of selected quinazolinone derivatives.

Derivative TypeBacterial StrainMIC ValueReference
Pyrrolidine (para-chloro phenyl)Staphylococcus aureus0.5 mg/ml nih.gov
Pyrrolidine (para-nitro phenyl)Bacillus subtilis0.5 mg/ml nih.gov
Morpholine (para-tolyl)Bacillus subtilis0.5 mg/ml nih.gov
Quinazolone PyridiniumMRSA0.5 μg/mL mdpi.com
Quinazolone PyridiniumEscherichia coli0.5 μg/mL mdpi.com
4-Pyridyl DerivativeStaphylococcus aureus1 μg/mL mdpi.com
4-Pyridyl DerivativeEscherichia coli1 μg/mL mdpi.com
4-Pyridyl DerivativePseudomonas aeruginosa1 μg/mL mdpi.com

Antifungal Efficacy against Various Fungal Pathogens

Quinazolinone derivatives have also been investigated for their effectiveness against a range of fungal pathogens. nih.govnih.gov Studies have shown that these compounds can exhibit significant antifungal activity, which is often influenced by the specific substitutions on the quinazolinone core. nih.gov

For example, a series of 3-alkylquinazolin-4-one derivatives were tested against several plant pathogenic fungi. nih.gov Among these, 6-bromo-3-propylquinazolin-4-one (B7488161) was identified as having good antifungal activity. nih.gov At a concentration of 50 μg/mL, certain derivatives showed notable inhibition of hyphal growth for fungi such as Fusarium oxysporum, Valsa mali, and Gibberella zeae. nih.gov Specifically, some compounds inhibited the growth of Gibberella zeae by over 50% and showed activity against Fusarium oxysporum that was comparable to the commercial fungicide hymexazol. nih.gov

In another study, novel 6,8-dibromo-4(3H)quinazolinone derivatives were synthesized and screened for their antifungal activity against Candida albicans and Aspergillus flavus. nih.gov One particular derivative, 2-(4-(2-phenyl-6,8-dibromo-4-oxo-(4H)quinazolin-3-yl)-N-methyl thioamido benzoic acid hydrazide, demonstrated very potent in vitro antifungal activity, with MICs of 0.78 μg/mL against C. albicans and 0.097 μg/mL against A. flavus. nih.gov Additionally, certain pyrrolidine derivatives of quinazolinone have shown promising effects against the opportunistic yeast C. albicans. nih.gov

The antifungal activity of selected quinazolinone derivatives is detailed in the table below.

DerivativeFungal PathogenActivity/MICReference
6-bromo-3-propylquinazolin-4-onePlant fungiGood antifungal activity nih.gov
3-alkylquinazolin-4-one derivativesGibberella zeae>50% inhibition at 50 μg/mL nih.gov
3-alkylquinazolin-4-one derivativesFusarium oxysporum32.4% - 47.2% inhibition at 50 μg/mL nih.gov
2-(4-(2-phenyl-6,8-dibromo-4-oxo-(4H)quinazolin-3-yl)-N-methyl thioamido benzoic acid hydrazideCandida albicans0.78 μg/mL nih.gov
2-(4-(2-phenyl-6,8-dibromo-4-oxo-(4H)quinazolin-3-yl)-N-methyl thioamido benzoic acid hydrazideAspergillus flavus0.097 μg/mL nih.gov
Pyrrolidine derivativesCandida albicansPromising antifungal effect nih.gov

Antimycobacterial Activity against Mycobacterium Species

The quinazoline (B50416) scaffold is recognized for its potential in developing agents against Mycobacterium tuberculosis. researchgate.netnih.gov Several studies have reported the in vitro antimycobacterial activity of various quinazolinone derivatives.

One investigation focused on a series of 6-chloro-3-phenyl-4-thioxo-2H-1,3-benzoxazine-2(3H)-ones and 6-chloro-3-phenyl-2H-1,3-benzoxazine-2,4(3H)-dithiones, which are structurally related to the core compound of interest. These compounds demonstrated in vitro activity against Mycobacterium tuberculosis, M. kansasii, and M. avium, with some showing efficacy comparable or superior to the standard drug isoniazid (B1672263). nih.gov The study noted that replacing an oxo group with a thioxo group at position 4 enhanced the activity against M. tuberculosis and M. kansasii. nih.gov

Another study synthesized two series of novel urea/thiourea-based quinazoline analogs and evaluated their antimycobacterial potential against Mycobacterium tuberculosis H37Rv. researchgate.net This highlights the ongoing exploration of quinazoline derivatives as a source of new antitubercular agents. The development of novel quinazolinone-based compounds is driven by the urgent need for new drugs to combat multidrug-resistant strains of M. tuberculosis. nih.gov

Anticancer / Cytotoxic Activity in Cell Line Models (In Vitro)

Quinazolinone derivatives are a significant class of heterocyclic compounds that have attracted considerable attention for their cytotoxic effects against various human cancer cell lines. nih.govresearchgate.netvnu.edu.vn The core quinazoline structure is found in several FDA-approved anticancer drugs. nih.gov

In vitro studies have demonstrated the antiproliferative activity of numerous novel quinazolinone derivatives. For example, a series of 2,3-disubstituted-6-iodo-3H-quinazolin-4-one derivatives were screened against human breast cancer (MCF-7), cervix carcinoma (HeLa), liver cancer (HepG2), and colon cancer (HCT-8) cell lines. researchgate.net Several of these compounds exhibited broad-spectrum antitumor activity, with some showing better performance than the standard drug Doxorubicin. researchgate.net The MCF-7 cell line was found to be particularly sensitive to these derivatives. researchgate.net

Another study synthesized a new series of quinazoline-4(3H)-one derivatives and evaluated their in vitro cytotoxicity against MCF-7 and SW480 cancer cell lines. nih.gov One compound, in particular, showed potent activity against both cell lines, with IC50 values of 15.85 ± 3.32 µM against MCF-7 and 17.85 ± 0.92 µM against SW480. nih.gov Importantly, this compound displayed selectivity, showing significantly less cytotoxicity towards a normal cell line (MRC-5). nih.gov

Furthermore, a study on 2-phenylquinazolin-4(3H)-one derivatives tested their cytotoxic activities in five human tumor cell lines. nih.gov Several compounds showed high cytotoxic activity, with one derivative being particularly potent against all tested cell lines and exhibiting higher inhibitory activity against HeLa cells than adriamycin. nih.gov

The table below presents the cytotoxic activity of various quinazolinone derivatives against different cancer cell lines.

Cell LineDerivative TypeIC50 ValueReference
MCF-7 (Breast Cancer)2,3-disubstituted-6-iodo-3H-quinazolin-4-oneNot specified, but some more potent than Doxorubicin researchgate.net
HeLa (Cervix Carcinoma)2,3-disubstituted-6-iodo-3H-quinazolin-4-oneNot specified, but some more potent than Doxorubicin researchgate.net
HepG2 (Liver Cancer)2,3-disubstituted-6-iodo-3H-quinazolin-4-oneNot specified, but some more potent than Doxorubicin researchgate.net
HCT-8 (Colon Cancer)2,3-disubstituted-6-iodo-3H-quinazolin-4-oneNot specified, but some more potent than Doxorubicin researchgate.net
MCF-7 (Breast Cancer)Quinazoline-4(3H)-one derivative (8a)15.85 ± 3.32 µM nih.gov
SW480 (Colon Cancer)Quinazoline-4(3H)-one derivative (8a)17.85 ± 0.92 µM nih.gov
HeLa (Cervix Carcinoma)2-phenylquinazolin-4(3H)-one derivative (6c)More potent than adriamycin nih.gov
PC3 (Prostate Cancer)Quinazolinone-thiazol hybrid (A3)10 µM nih.gov
MCF-7 (Breast Cancer)Quinazolinone-thiazol hybrid (A3)10 µM nih.gov
HT-29 (Colon Cancer)Quinazolinone-thiazol hybrid (A3)12 µM nih.gov

Investigation of Cellular Proliferation Inhibition Mechanisms (e.g., Cell Cycle Arrest, Induction of Apoptosis)

The anticancer effects of quinazolinone derivatives are often attributed to their ability to interfere with key cellular processes such as cell cycle progression and apoptosis. nih.govmdpi.com

One study found that a dichloromethane (B109758) fraction of a plant extract, which likely contains complex quinazoline alkaloids, halted the cell cycle progression of HT-29 colon cancer cells in the G2/M phase. frontiersin.org This cell cycle arrest was associated with an increase in reactive oxygen species (ROS). frontiersin.org Furthermore, this fraction induced apoptosis, as evidenced by phosphatidylserine (B164497) externalization and the activation of caspases-8, -9, and -3, suggesting the involvement of both intrinsic and extrinsic apoptotic pathways. frontiersin.org

Similarly, a study on 2-phenylquinazolin-4(3H)-one derivatives identified that their antitumor action involved the induction of apoptosis through cell cycle arrest in the G0/G1 phase in HeLa cells. nih.gov Another series of novel 4-Hydroxyquinazoline derivatives were also shown to induce apoptosis in a concentration-dependent manner in HCT-15 and HCC1937 cell lines. mdpi.com This was accompanied by an increase in intracellular ROS and depolarization of the mitochondrial membrane, further supporting the role of apoptosis in their cytotoxic effects. mdpi.com

The mechanisms of cellular proliferation inhibition for selected derivatives are summarized below.

Derivative/CompoundCell LineMechanism of ActionReference
Dichloromethane FractionHT-29 (Colon Cancer)G2/M phase cell cycle arrest, Induction of apoptosis (intrinsic and extrinsic pathways) frontiersin.org
2-phenylquinazolin-4(3H)-one derivativesHeLa (Cervix Carcinoma)G0/G1 phase cell cycle arrest, Induction of apoptosis nih.gov
4-Hydroxyquinazoline derivativesHCT-15, HCC1937Induction of apoptosis, Increased intracellular ROS, Mitochondrial membrane depolarization mdpi.com

Targeting Specific Protein Kinase Enzymes (e.g., EGFR, AKT1, CDK2)

A primary mechanism through which many quinazoline derivatives exert their anticancer effects is the inhibition of protein kinases, which are crucial regulators of cell signaling pathways involved in cancer progression. mdpi.comnih.gov The quinazoline scaffold is a well-established framework for the development of potent Epidermal Growth Factor Receptor (EGFR) inhibitors. researchgate.netnih.govbiorxiv.org

Several studies have focused on designing and synthesizing quinazolinone derivatives as EGFR tyrosine kinase inhibitors. One such study developed a series of 3-methyl-quinazolinone derivatives, with one compound showing the ability to inhibit EGFRwt-TK with an IC50 value of 10 nM. nih.gov Molecular docking studies suggested that this compound could form stable hydrogen bonds with key amino acid residues in the active site of the enzyme. nih.gov

In addition to EGFR, other protein kinases have been identified as targets. A series of quinazolin-4(3H)-one derivatives were found to have potent inhibitory activity against Cyclin-Dependent Kinase 2 (CDK2), HER2, and EGFR. nih.gov Molecular docking analyses indicated that some of these compounds could act as ATP non-competitive type-II inhibitors against CDK2 and as ATP competitive type-I inhibitors against EGFR. nih.gov

The table below outlines the protein kinase inhibitory activity of specific quinazolinone derivatives.

DerivativeTarget KinaseIC50 Value/ActivityReference
3-methyl-quinazolinone derivative (5k)EGFRwt-TK10 nM nih.gov
Quinazolin-4(3H)-one derivative (2i)CDK2Potent inhibitory activity nih.gov
Quinazolin-4(3H)-one derivative (3i)CDK2Potent inhibitory activity nih.gov
Quinazolin-4(3H)-one derivative (2i)EGFRPotent inhibitory activity nih.gov
Quinazolin-4(3H)-one derivative (3i)EGFRPotent inhibitory activity nih.gov
Quinazolin-4(3H)-one derivative (3i)HER20.079 ± 0.015 µM nih.gov

Anti-inflammatory Activity (In Vitro Assays)

Derivatives of quinazoline-4(3H)-one and its thione analogue have been extensively evaluated for their anti-inflammatory potential using various in vitro models. A common assay involves the inhibition of protein denaturation, as inflammation can induce the denaturation of tissue proteins. mdpi.com For instance, studies on thiazoline-2-thione derivatives have demonstrated their capacity to inhibit bovine serum albumin (BSA) denaturation, a key indicator of anti-inflammatory activity. mdpi.com

Research into quinazolinone-based compounds has identified several derivatives with significant anti-inflammatory effects. nih.gov For example, a series of 7-chloro-2-phenyl quinazolin-4(3H)-one/thione derivatives were synthesized and screened, with compounds designated IIh, IIi, and IIj showing notable anti-inflammatory activity. japsonline.com Another study on 3-substituted-2-thioxoquinazolin-4(3H)-ones reported that several compounds exhibited significant anti-inflammatory properties when compared to the standard drug diclofenac (B195802) sodium. In one study, 2,3,6-trisubstituted quinazolinone derivatives showed a variable activity range of 10.28–53.33% inhibition. mdpi.com The presence of electron-withdrawing groups, such as a chloro group at the C-6 position, has been noted to increase the anti-inflammatory effect. mdpi.com

Further studies have demonstrated that certain quinazolinone derivatives can inhibit the production of inflammatory mediators. For instance, some compounds have been shown to inhibit nitric oxide (NO) production in lipopolysaccharide (LPS)-activated mouse macrophages. rsc.org This suggests a mechanism of action that involves the modulation of inflammatory signaling pathways.

Table 1: In Vitro Anti-inflammatory Activity of Selected Quinazoline Derivatives

Compound SeriesAssayKey FindingsReference
7-chloro-2-phenyl quinazolin-4(3H)-thione derivatives (IIh, IIi, IIj)Carrageenan-induced paw oedemaDemonstrated good therapeutic activity against inflammation. japsonline.com
2,3,6-trisubstituted quinazolinonesIn vivo anti-inflammatory screenActivity range of 10.28–53.33% inhibition observed. mdpi.com
Quinazoline-4(3H)-one-2-carbothioamide derivativesNitric Oxide (NO) inhibition in RAW 264.7 macrophagesSeveral derivatives showed significant inhibition of NO production. rsc.org

Analgesic Activity (Preclinical In Vitro Models)

The analgesic potential of quinazoline derivatives is often evaluated using preclinical models that, while frequently conducted in vivo, provide foundational data for in vitro target investigation. These models include the acetic acid-induced writhing test and the tail-flick technique, which assess peripheral and central analgesic effects, respectively. mdpi.comjneonatalsurg.com

A study highlighted that a 6-chloro-2-phenylquinazoline (B11867208) derivative demonstrated a 43% inhibition in the acetic acid peritonitis test. mdpi.com This indicates a significant peripheral analgesic effect. Another study involving 7-chloro-3-[substituted (amino/phenyl amino)]-2-phenyl quinazolin-4(3H)-one/thione derivatives identified two compounds, IIc and IIg, as having a good activity profile against both pain and inflammation. japsonline.com Furthermore, research on a series of 3-substituted-2-thioxoquinazolin-4(3H)-one derivatives revealed that several compounds showed significant analgesic activity when compared with the standard drug pentazocine.

Structure-activity relationship (SAR) studies suggest that aryl group substitutions at the N-3 position can enhance analgesic activity, whereas electron-withdrawing groups at this position may decrease it. mdpi.com

Table 2: Analgesic Activity of Selected Quinazoline Derivatives in Preclinical Models

Compound/SeriesPreclinical ModelObserved ActivityReference
6-chloro-2-phenylquinazoline derivativeAcetic acid peritonitis test43% inhibition. mdpi.com
7-chloro-2-phenyl quinazolin-4(3H)-thione derivatives (IIc, IIg)Tail immersion methodShowed good activity profile against pain. japsonline.com
Hybrid quinazoline derivatives of isoxazoleTail-flick techniqueDisplayed mild-to-strong analgesic activity. mdpi.com
Thioacetohydrazide-conjugated quinazolinones (e.g., 13b)In vivo analgesic modelsCompletely abolished the pain response. nih.gov

Anticonvulsant Activity (In Vitro Screening)

The quinazoline-4(3H)-one ring system has been a cornerstone in the development of central nervous system (CNS) active agents since the discovery of methaqualone as a sedative-hypnotic. nih.govmdpi.com Subsequent research has focused on synthesizing derivatives with potent anticonvulsant activity and reduced side effects. nih.gov Preclinical screening for anticonvulsant activity is typically performed using the maximal electroshock (MES) and subcutaneous pentylenetetrazole (scPTZ) seizure models, which help identify compounds effective against generalized tonic-clonic and absence seizures, respectively. ijpscr.infonih.gov

Derivatives of 3-substituted-2-thioxoquinazolin-4(3H)-one have been evaluated for their anticonvulsant properties. In one study, compounds were assessed using the MES convulsion method, where the derivative sodium 2-(2-((2,6-Dichlorophenyl)(3-(4-oxo-2-thioxo-3,4-dihydroquinazolin-1(2H)-yl)methyl)amino) phenyl acetate (B1210297) (PTQ-04) showed potent anticonvulsant activity. Another study of 2,3-disubstituted quinazolin-4(3H)-one scaffolds found that compounds with a benzyl (B1604629) substitution at position 3 generally exhibited higher lipophilicity, potentially allowing for better penetration of the blood-brain barrier to reach their CNS targets. mdpi.com

SAR studies have provided insights into the structural requirements for anticonvulsant activity. For example, the presence of electron-withdrawing groups, such as bromo or chloro substituents, at the para position of an aromatic ring attached to the quinazoline core often results in higher activity. nih.gov

Table 3: Anticonvulsant Activity of Selected Quinazolin-4(3H)-one/thione Derivatives

Compound SeriesScreening ModelKey FindingsReference
3-substituted-2-thioxoquinazolin-4(3H)-ones (e.g., PTQ-04)Maximal Electroshock (MES)Demonstrated potent anticonvulsant activity.
2,3-disubstituted quinazolin-4(3H)-onesSubcutaneous Pentylenetetrazole (scPTZ)Compounds with benzyl substitution at position 3 showed favorable results. mdpi.com
Fluorinated quinazolines (e.g., 5b, 5c, 5d)scPTZ and MESCompounds with para-chloro, -fluoro, and -bromo substitutions showed the highest activity. nih.govresearchgate.net

Other Investigated Biological Activities (e.g., Photosynthesis Inhibition)

Beyond the well-documented pharmacological activities in mammalian systems, the chemical scaffold of quinazoline derivatives has been explored for other biological applications, including as herbicides that target photosynthesis. Many commercial herbicides function by inhibiting Photosystem II (PSII) in the photosynthetic electron transport chain. mdpi.com

The mechanism of these herbicides involves binding to the D1 protein within the PSII complex, specifically at the QB binding site. mdpi.com This binding competitively inhibits the native plastoquinone, thereby interrupting the electron flow from QA to QB. The blockage of electron transport halts the production of ATP and NADPH, which are essential for CO2 fixation, ultimately leading to plant death. mdpi.com Herbicide families known to act via this mechanism include triazines, ureas, and triazinones. mdpi.com While direct studies on this compound as a photosynthesis inhibitor are not extensively documented in the available literature, the structural features of heterocyclic compounds are often explored for such herbicidal properties due to their ability to interact with protein binding sites.

Identification and Validation of Potential Biological Targets and Signaling Pathways

The diverse pharmacological effects of this compound and its derivatives are attributed to their interaction with various biological targets and signaling pathways.

Anti-inflammatory and Analgesic Targets: The anti-inflammatory and analgesic effects of many quinazolinone derivatives are linked to the inhibition of cyclooxygenase (COX) enzymes, particularly COX-2. nih.govbiotech-asia.orgnih.gov Proquazone, a marketed non-steroidal anti-inflammatory drug (NSAID), is based on the quinazolinone scaffold. mdpi.com Molecular docking studies have been employed to rationalize the binding of these derivatives to the active sites of COX-1 and COX-2, providing a basis for designing selective COX-2 inhibitors with potentially fewer gastrointestinal side effects. biotech-asia.orgnih.gov Some derivatives may also exert their effects by inhibiting inflammatory mediators like tumor necrosis factor-alpha (TNF-α) and interleukin-6 (IL-6). nih.gov

Anticonvulsant Targets: The primary mechanism for the anticonvulsant activity of many quinazoline derivatives is the modulation of the γ-aminobutyric acid type A (GABA-A) receptor. nih.govnuph.edu.ua The GABA-A receptor is a ligand-gated ion channel that, upon activation, allows chloride ions to enter the neuron, causing hyperpolarization and an inhibitory effect on neurotransmission. nih.gov Compounds like methaqualone act as positive allosteric modulators, binding to sites on the GABA-A receptor to enhance its activity. mdpi.comnih.gov Molecular docking studies have shown that novel quinazoline derivatives can have a high affinity for the GABA-A receptor, corroborating the results from preclinical screening. nih.govresearchgate.net Additionally, inhibition of the enzyme carbonic anhydrase II has been investigated as another potential target for the anticonvulsant action of these compounds. mdpi.comnih.gov

Other Potential Targets: The quinazoline scaffold has been identified as a versatile pharmacophore that interacts with numerous other biological targets. These include enzymes like dihydrofolate reductase (DHFR) and receptor tyrosine kinases such as the epidermal growth factor receptor (EGFR). nih.gov Furthermore, some derivatives have been investigated as poly(ADP-ribose) polymerase (PARP) inhibitors, which are relevant in cancer therapy. mdpi.com

Structure Activity Relationship Sar Studies and Rational Molecular Design Principles for Quinazoline 4 3h Thiones

Impact of Halogen Substitution (Specifically at the C6 Position) on Biological Activity Profiles

The substitution pattern on the benzene (B151609) ring of the quinazoline (B50416) core significantly influences the molecule's interaction with biological targets. The C6 position is a key site for modification, and the introduction of a halogen, particularly chlorine, has been shown to be advantageous for various biological activities.

Research has demonstrated that the presence of a chlorine atom at the C6 position is a determinant for the antimycobacterial activity of quinazoline-4(3H)-thiones. nih.gov In studies evaluating a series of these compounds, the antimycobacterially active derivatives were frequently found among the 6-chloro substituted analogs. nih.gov For instance, 6-chloro-3-(4-isopropylphenyl)-2-methylquinazoline-4(3H)-thione displayed higher activity against Mycobacterium avium and M. kansasii than the standard drug, isoniazid (B1672263). nih.gov This highlights the positive contribution of the C6-chloro group to the compound's efficacy.

While direct comparisons with other halogens at the C6 position on the 2-phenylquinazoline-4(3H)-thione scaffold are limited in available literature, studies on related quinazolinone cores provide valuable insights. For example, the synthesis of 6-bromo-2-phenyl-3-(4-acetylphenyl)-4(3H)quinazolinone has led to derivatives with promising anti-inflammatory and analgesic properties. nih.gov The general observation across various quinazoline-based compounds is that halogen substitution at positions like C6 and C8 is significant for pharmacological activity. nih.gov The electron-withdrawing nature and lipophilicity of the halogen atom can modulate the electronic environment of the quinazoline ring and enhance membrane permeability, thereby influencing the compound's pharmacokinetic and pharmacodynamic profiles.

Table 1: Effect of C6-Substitution on Antimycobacterial Activity

Compound Name C6-Substituent Biological Activity Highlight
6-Chloro-3-(4-isopropylphenyl)-2-methylquinazoline-4(3H)-thione Chloro Higher activity than isoniazid against M. avium & M. kansasii nih.gov

Influence of the Phenyl Substituent at the C2 Position on Pharmacological Efficacy

The phenyl ring at the C2 position of the quinazoline-4(3H)-thione core offers a versatile site for modification, and its substitution pattern plays a pivotal role in determining the pharmacological efficacy. The nature and position of substituents on this phenyl ring can affect the molecule's conformation, electronic distribution, and ability to form key interactions with target proteins.

Studies on related 2-phenylquinazolin-4(3H)-ones have shown that substituents on the C2-phenyl ring significantly impact biological activity. For example, a series of 3-phenyl-2-substituted-3H-quinazolin-4-ones were evaluated for analgesic and anti-inflammatory activities, where the "substituent" was a modification of a hydrazino group attached at C2, indicating that this position is crucial for activity. nih.gov Another study synthesized various 3-(4-chloro phenyl)-2-substituted-3H-quinazolin-4-ones, further underscoring the importance of the C2-substituent in modulating analgesic and anti-inflammatory effects. researchgate.net

The steric and electronic properties of the substituents are critical. Research on the N-/O-alkylation of quinazolin-4(3H)-ones revealed that the substituent's position on the C2-phenyl ring dictates the reaction's outcome. An ortho-substituent primarily leads to N-alkylation, whereas meta- or para-substituents favor O-alkylation. This demonstrates that the C2-phenyl substituent can sterically influence reactivity at other parts of the molecule, which in turn affects the biological profile of the resulting derivatives. researchgate.net For instance, compound 4h (see table below) with a benzyloxy group at the meta-position of the C2-phenyl ring showed good anti-proliferative activity against A549 tumor cells. researchgate.net

Table 2: Influence of C2-Phenyl Substitution on Biological Activity

Compound Name C2-Phenyl Substituent Biological Activity Highlight
2-(N'-2-pentylidene-hydrazino)-3-phenyl-3H-quinazolin-4-one Unsubstituted Phenyl (core structure varied at C2) Potent anti-inflammatory activity nih.gov
4-(2-((2-(3-(Benzyloxy)phenyl)quinazolin-4-yl)oxy)ethyl)morpholine 3-Benzyloxy Good anti-proliferative activity against A549 tumor cells (IC50 = 13.20 µmol/L) researchgate.net

Effects of Varied Substituents at the N3 Position on Potency and Selectivity

A wide array of substituents, from simple alkyl and aryl groups to complex heterocyclic moieties, have been introduced at the N3 position. Structure-activity relationship studies consistently reveal that the addition of different heterocyclic moieties at position 3 can enhance biological activity. nih.gov For instance, in a series of novel quinazolin-4(3H)-one derivatives, the presence of a substituted phenyl ring at the N3 position was integral to their anti-cancer properties. nih.gov The electronic nature of the substituents on this N3-phenyl ring was found to be important, with electron-withdrawing groups like fluorine and chlorine being favorable for activity. nih.gov

Furthermore, the incorporation of bulky or functionally diverse groups at N3 can lead to compounds with specific activities. For example, linking a p-acetylphenyl group to the N3 position of 6-bromo-2-phenyl-4(3H)-quinazolinone created a key intermediate for synthesizing derivatives with significant anti-inflammatory and analgesic activities. nih.gov This indicates that the N3 substituent can act as a scaffold for further derivatization to achieve desired pharmacological effects. In another example, the presence of a 4-isopropylphenyl group at N3 in a 6-chloro-2-methylquinazoline-4(3H)-thione was associated with potent antimycobacterial activity. nih.gov

Table 3: Impact of N3-Substituents on Pharmacological Activity

Compound Name N3-Substituent Biological Activity Highlight
6-Chloro-3-(4-isopropylphenyl)-2-methylquinazoline-4(3H)-thione 4-isopropylphenyl Potent antimycobacterial activity nih.gov
6-Bromo-2-phenyl-3-(4-acetylphenyl)-4(3H)quinazolinone 4-acetylphenyl Intermediate for potent anti-inflammatory and analgesic agents nih.gov

Contribution of the Thione Moiety (C=S) to Biological Activity and its Chemical Transformations

The replacement of the carbonyl oxygen at the C4 position with a sulfur atom, forming a thione (C=S) moiety, is a significant structural modification that profoundly influences the biological profile of the quinazoline scaffold. This thione group is not merely a passive structural element but an active contributor to the molecule's pharmacological properties and a reactive handle for chemical synthesis.

A key finding in the study of quinazoline derivatives is that the conversion of the C4-oxo group into a thioxo function generally leads to an increase in antimycobacterial activity. nih.gov This suggests that the sulfur atom may enhance binding affinity to mycobacterial targets or alter the molecule's properties, such as lipophilicity and electronic distribution, in a way that is favorable for this specific activity. The thione moiety can participate in hydrogen bonding and other non-covalent interactions, which may differ from those of its carbonyl counterpart, leading to altered target engagement.

From a chemical perspective, the thione moiety is a versatile functional group for further derivatization. It can readily undergo S-alkylation, allowing for the introduction of various side chains at the C4 position via a thioether linkage. This chemical reactivity is exploited in the synthesis of novel derivatives. For example, 2-mercapto-3-phenylquinazolin-4(3H)-one can be reacted with methyl iodide to produce 2-methylthio-3-phenylquinazolin-4(3H)-one, demonstrating the nucleophilic character of the sulfur atom. nih.gov This transformation is a common strategy to create libraries of compounds for biological screening, where the introduced side chains can be designed to probe interactions with specific pockets in a target enzyme or receptor.

Rational Design Principles for Optimizing 6-Chloro-2-phenylquinazoline-4(3H)-thione Derivatives

The development of novel therapeutic agents based on the this compound scaffold is guided by rational design principles aimed at enhancing potency, selectivity, and pharmacokinetic properties. Key strategies include molecular hybridization and bioisosteric replacement.

Molecular hybridization is a drug design strategy that involves covalently linking two or more distinct pharmacophores to create a single hybrid molecule with multiple pharmacological activities. This approach is particularly relevant for complex diseases where targeting a single pathway may be insufficient. nih.gov The quinazoline scaffold is an excellent core for creating such multi-target-directed ligands (MTDLs) due to its inherent biological activities and synthetic tractability. nih.gov

For instance, the quinazoline core has been hybridized with other biologically active heterocycles like thiazole (B1198619). nih.gov The resulting quinazolinone-thiazole hybrids have been investigated as potential anticancer agents. The rationale is to combine the kinase inhibitory properties often associated with quinazolines with the cytotoxic effects of the thiazole moiety. By linking the this compound scaffold to other pharmacophores known to interact with different cancer-related targets (e.g., tubulin, other kinases, or DNA), it is possible to design novel MTDLs with enhanced efficacy and the potential to overcome drug resistance. nih.gov

Bioisosteric replacement is a fundamental strategy in medicinal chemistry used to modify a lead compound by replacing an atom or a group of atoms with another that has similar physical or chemical properties, leading to an improvement in biological activity, selectivity, or pharmacokinetic parameters. nih.gov

In the context of this compound, bioisosteric replacement can be applied to various parts of the molecule. A primary example is the relationship between the quinazolin-4(3H)-one and the quinazoline-4(3H)-thione itself, where the C=S group is a bioisostere of the C=O group. As noted earlier, this specific replacement can enhance certain biological activities like antimycobacterial effects. nih.gov

This principle can be extended to other parts of the scaffold. For example, the chlorine atom at C6 could be replaced by other bioisosteres like a trifluoromethyl (CF3) group to modulate lipophilicity and metabolic stability. The phenyl ring at C2 could be replaced with other aromatic or heteroaromatic rings to explore different binding interactions. Furthermore, the thione group itself can be used to synthesize bioisosteric analogs. For instance, in the development of novel anti-inflammatory agents based on condensed quinazolines, a sulfur atom was used to replace a carbon atom in a side chain, demonstrating the successful application of bioisosterism to improve biological activity. nih.govnih.gov These replacements can significantly alter the molecule's electron density, size, and hydrogen bonding capacity, leading to optimized interactions with biological targets. nih.gov

Chemical Reactivity and Transformations of 6 Chloro 2 Phenylquinazoline 4 3h Thione

Reactions at the Thione Group (e.g., Sulfenylation, Oxidation to Sulfoxides/Sulfones)

The thione group at the C4 position is a key site for various chemical modifications, including S-alkylation (a form of sulfenylation) and oxidation.

S-Alkylation (Sulfenylation)

The sulfur atom of the thione group in quinazoline-4(3H)-thiones is nucleophilic and readily undergoes S-alkylation with various electrophiles. For instance, 2-thioxo-3-phenyl-quinazolin-4(3H)one, a related compound, reacts with ethyl chloroacetate (B1199739) to yield the corresponding S-substituted product. sapub.org This type of reaction introduces a thioether linkage at the 4-position of the quinazoline (B50416) ring, providing a versatile handle for further synthetic transformations. The general scheme for this reaction involves the formation of a thiolate anion in the presence of a base, which then acts as a nucleophile.

A study on 3-alkyl-2-thioxo-2,3-dihydroquinazolin-4(1H)-ones demonstrated that these compounds react with soft electrophiles to give S-substitution products. ekb.eg This is consistent with the Hard-Soft Acid-Base (HSAB) principle, where the soft sulfur atom preferentially reacts with soft electrophiles. For 2-phenylquinazoline-4(3H)thione, it has been noted that the thioamide group, specifically the sulfur atom of the thiol tautomer, participates in a continuous conjugated system, leading to S-substitution with both soft and hard electrophiles. ekb.eg

ReactantReagentProductReaction Type
2-Thioxo-3-phenyl-quinazolin-4(3H)oneEthyl chloroacetateS-(4-Oxo-3-phenyl-3,4-dihydroquinazolin-2-yl)thioglycolateS-Alkylation
3-Alkyl-2-thioxo-2,3-dihydroquinazolin-4(1H)-onesSoft electrophilesS-substituted productsS-Alkylation
2-Phenylquinazoline-4(3H)thioneSoft and hard electrophilesS-substituted productsS-Alkylation

Oxidation to Sulfoxides and Sulfones

The sulfur atom in the thione or the resulting thioether can be oxidized to higher oxidation states, such as sulfoxides and sulfones. The oxidation of 3-methyl-2-sulfanylquinazolin-4(3H)-one with chlorine dioxide under varying conditions has been shown to produce a range of products, including the corresponding sulfonic acid. researchgate.net This indicates that the sulfur atom in the quinazoline system is susceptible to oxidation. While direct oxidation of 6-chloro-2-phenylquinazoline-4(3H)-thione is not extensively detailed in the available literature, the general principles of sulfide (B99878) oxidation suggest that reagents like hydrogen peroxide or meta-chloroperoxybenzoic acid (m-CPBA) could be employed to achieve the corresponding sulfoxide (B87167) and sulfone derivatives.

Nucleophilic and Electrophilic Aromatic Substitution Reactions on the Quinazoline Ring

The quinazoline ring system, substituted with both electron-withdrawing (chloro group) and aromatic (phenyl group) moieties, can participate in both nucleophilic and electrophilic aromatic substitution reactions.

Nucleophilic Aromatic Substitution

The regioselectivity of nucleophilic attack is a key consideration. In 2,4-dichloroquinazoline (B46505) systems, nucleophilic substitution preferentially occurs at the 4-position. mdpi.com This is attributed to the electronic properties of the quinazoline ring.

SubstrateNucleophileProductReaction Type
6-Bromo-4-chloro-2-phenylquinazolineSubstituted anilines4-Anilino-6-bromo-2-phenylquinazolinesN-Arylation (SNA r)
2,4-DichloroquinazolinesPrimary or secondary amines2-Chloro-4-aminoquinazolinesNucleophilic Aromatic Substitution

Electrophilic Aromatic Substitution

While the quinazoline ring is generally considered electron-deficient, making electrophilic aromatic substitution challenging, the reaction can still occur under specific conditions, and the directing effects of existing substituents play a crucial role. For the analogous 6-chloro-2-chloromethyl-4-phenylquinazoline 3-oxide, the focus of reactivity is often on other parts of the molecule. nih.govnih.govresearchgate.net Theoretical studies on the reaction of quinazoline amides and their thioamide regioisomers with electrophiles provide some insight. ekb.eg The outcome of such reactions is governed by the Hard-Soft Acid-Base (HSAB) principle, with the site of attack (N, O, or S) depending on the nature of the electrophile. ekb.eg Specific examples of electrophilic substitution on the aromatic part of the this compound ring are not well-documented, suggesting that functionalization of the pre-formed quinazoline ring via this method is less common than its synthesis from already substituted precursors.

Cycloaddition Reactions Involving the Quinazoline-4(3H)-thione System

The quinazoline-4(3H)-thione scaffold contains both diene and dienophile characteristics within its structure, making it a potential candidate for cycloaddition reactions, such as the Diels-Alder reaction. wikipedia.orgmasterorganicchemistry.com The thione group itself can also act as a dienophile in hetero-Diels-Alder reactions to form thiopyran derivatives. nih.gov

Aza-Diels-Alder reactions have been utilized for the synthesis of quinazoline derivatives. nih.gov For instance, the Povarov imino-Diels-Alder reaction, involving the coupling of an imine with an electron-rich alkene, has been a powerful tool in constructing the quinazoline framework. nih.gov While these examples often describe the synthesis of the quinazoline ring itself, the potential for the pre-formed this compound to participate in cycloaddition reactions remains an area for further exploration. The electron-deficient nature of the quinazoline ring could enhance its reactivity as a dienophile in inverse-electron-demand Diels-Alder reactions.

Ring Transformations and Rearrangements of the Quinazoline Core

The quinazoline ring system can undergo various ring transformations and rearrangements, leading to the formation of other heterocyclic structures. These reactions often involve the cleavage of one or more bonds within the quinazoline core, followed by recyclization.

One notable transformation is the rearrangement of 2-chloroquinazolin-4(3H)-ones in the presence of diamines to form twisted-cyclic or ring-fused guanidines. nih.gov This reaction proceeds through a domino process of quinazolinone rearrangement and intramolecular cyclization. Although this has been demonstrated on the oxo-analogue, a similar reactivity pattern could be anticipated for the thione derivative under appropriate conditions.

Another important rearrangement is the Dimroth rearrangement, which has been observed in the synthesis of condensed pyrimidines. nih.gov This type of rearrangement involves the transposition of endocyclic and exocyclic heteroatoms. Furthermore, reactions of 4-chloroquinazolines with nucleophiles like hydrazine (B178648) can lead to ring-opening followed by ring-closure to form different heterocyclic systems. researchgate.net For instance, the reaction of a pyrano[3,2-c]quinoline-2,5-dione derivative with hydrazine hydrate (B1144303) resulted in the opening of the α-pyrone ring and subsequent formation of a pyrazolone (B3327878) derivative. researchgate.net These examples highlight the potential of the this compound core to serve as a precursor for a variety of other heterocyclic compounds through carefully chosen reaction conditions.

Starting MaterialReagent(s)Product TypeTransformation Type
2-Chloroquinazolin-4(3H)-oneDiaminesTwisted-cyclic or ring-fused guanidinesRearrangement/Intramolecular Cyclization
4-Chloro-6-ethyl-3-nitropyrano[3,2-c]quinoline-2,5(6H)-dioneHydrazine hydratePyrazolone derivativeRing Opening-Ring Closure

Future Perspectives and Emerging Research Avenues for 6 Chloro 2 Phenylquinazoline 4 3h Thione Research

Development of Novel and Sustainable Synthetic Methodologies for Quinazoline-4(3H)-thiones

The synthesis of quinazoline-4(3H)-thiones has traditionally involved methods that are often resource-intensive and environmentally challenging. The future of synthesizing 6-Chloro-2-phenylquinazoline-4(3H)-thione and related compounds lies in the adoption of green and sustainable chemistry principles.

Key emerging methodologies include:

Metal-Catalyst-Free Reactions: Researchers are developing protocols that avoid the use of transition metal catalysts, which can be toxic and expensive. mdpi.com These methods often utilize readily available starting materials and oxidants under catalyst-free conditions, enhancing the environmental friendliness of the synthesis. mdpi.com

Microwave-Assisted Synthesis: This technique significantly reduces reaction times and can improve product yields. nih.gov The application of microwave irradiation offers an efficient alternative to conventional heating for the synthesis of the quinazolinone core, a precursor to the thione. nih.gov

Use of Green Solvents: Efforts are being made to replace hazardous organic solvents with environmentally benign alternatives. nih.gov Recent studies have demonstrated the successful synthesis of quinazolinethione analogues in biomass-derived green solvents like eucalyptol, which simplifies product isolation and reduces waste. nih.gov

One-Pot Syntheses: Combining multiple reaction steps into a single procedure, known as one-pot synthesis, improves efficiency by saving time, resources, and reducing waste. nih.gov The oxidative heterocyclization of o-aminobenzamides with aldehydes is an example of a one-pot method to form the quinazolinone ring system. nih.gov

These sustainable approaches are crucial for the large-scale and environmentally responsible production of this compound for further investigation and potential commercialization.

Application of Advanced Computational Approaches for Accelerated Drug Discovery and Design

Computational tools are becoming indispensable in modern drug discovery, offering a way to rationalize and accelerate the design of new therapeutic agents. For the this compound scaffold, these methods can predict biological activity, optimize molecular structures, and elucidate mechanisms of action.

Advanced computational techniques being applied include:

Quantitative Structure-Activity Relationship (QSAR): 3D-QSAR studies help in understanding the relationship between the chemical structure of quinazoline (B50416) derivatives and their biological activity. nih.gov These models can predict the potency of new, unsynthesized compounds, guiding the design of more effective analogues. nih.gov

Molecular Docking: This technique simulates the interaction between a ligand (like this compound) and the binding site of a biological target, such as an enzyme or receptor. nih.govresearchgate.net Docking studies can reveal key interactions, predict binding affinity, and help in designing derivatives with improved target specificity. nih.govmdpi.com

In Silico ADMET Prediction: The prediction of Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties is crucial in the early stages of drug development. Computational models can assess the drug-likeness and potential toxicity of derivatives, helping to prioritize candidates with favorable pharmacokinetic profiles and reducing late-stage failures. nih.gov

The integration of these computational approaches allows for a more rational design of novel drug candidates based on the this compound framework, saving significant time and resources.

Exploration of Novel Biological Targets for Quinazoline-4(3H)-thione Scaffolds

The quinazoline-4(3H)-one and its thione derivatives are known to exhibit a wide array of pharmacological activities, including anticancer, antibacterial, anti-inflammatory, and antiviral properties. nih.govnih.govrsc.org A significant future direction is the exploration of novel and less-conventional biological targets to expand their therapeutic applications.

Current research on related quinazolinone scaffolds has identified several promising targets, suggesting potential avenues for this compound:

Protein Kinases: Many quinazoline derivatives are potent inhibitors of protein kinases, which are crucial in cancer signaling pathways. Targets like Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2), Epidermal Growth Factor Receptor (EGFR), and Phosphatidylinositol 3-kinase (PI3Kα) are actively being investigated. mdpi.commdpi.comdovepress.com

Histone Deacetylases (HDACs): Some novel quinazolin-4(3H)-one analogues have been designed as selective inhibitors of HDAC6, an important target in cancer therapy. wpunj.edu

RecQ Helicases: These enzymes are associated with cancer cell survival, and their inhibition is an appealing therapeutic strategy. Recent studies have synthesized quinazolinone derivatives that show inhibitory activity against Bloom syndrome (BLM) helicase. nih.gov

Metabolic Enzymes: Quinazolin-4(3H)-one derivatives have been evaluated as inhibitors of various metabolic enzymes, including acetylcholinesterase (AChE), butyrylcholinesterase (BChE), and carbonic anhydrases (hCA I and II). researchgate.net

Systematic screening of this compound against a broader range of biological targets, particularly those implicated in emerging diseases and drug resistance, could uncover new therapeutic opportunities.

Potential Target ClassSpecific ExamplesTherapeutic Area
Protein KinasesVEGFR-2, EGFR, PI3Kα, HER2Cancer
Epigenetic EnzymesHDAC6Cancer
DNA Repair EnzymesRecQ Helicases (e.g., BLM)Cancer
Metabolic EnzymesCholinesterases, Carbonic AnhydrasesNeurological Disorders, Glaucoma
Microbial EnzymesDihydrofolate Reductase (DHFR)Infectious Diseases (Malaria, Bacterial)

Design and Synthesis of Multi-Targeted Ligands Based on the this compound Framework

Complex diseases such as cancer and inflammatory disorders often involve multiple biological pathways. Consequently, there is a growing interest in developing multi-targeted ligands that can modulate several targets simultaneously, potentially leading to enhanced efficacy and a lower likelihood of drug resistance.

The this compound scaffold is an excellent starting point for designing such multi-targeted agents. Future research strategies in this area include:

Molecular Hybridization: This approach involves chemically linking the this compound core with another pharmacophore known to be active against a different target. This can create a single molecule with dual activity.

Scaffold Modification: Rational modifications to the periphery of the quinazoline ring can introduce interactions with secondary targets. Structure-activity relationship (SAR) studies suggest that substitutions at positions 2, 3, and 6 are significant for modulating pharmacological activity. nih.gov For instance, incorporating moieties known to inhibit other key enzymes in a disease pathway could yield a multi-targeted drug.

Fragment-Based Design: Combining structural fragments known to bind to different targets onto the quinazoline scaffold can lead to the development of novel multi-target compounds.

The design of ligands based on this compound that can interact with multiple, synergistic targets represents a sophisticated and promising approach to treating complex multifactorial diseases.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 6-chloro-2-phenylquinazoline-4(3H)-thione, and how can reaction conditions be controlled to improve yield?

  • Methodological Answer : The synthesis typically involves cyclization of precursors such as 2-aminothiophenol and chloroacetyl chloride, followed by reaction with phenyl isocyanate. Key parameters include:

  • Temperature : Reflux conditions (e.g., 80–100°C) in polar solvents like ethanol.
  • Purification : Column chromatography with silica gel (eluent: ethyl acetate/hexane, 3:7) to isolate the product.
  • Yield Optimization : Slow addition of phenyl isocyanate to prevent side reactions.
    • Comparative Data :
Precursor CombinationSolventYield (%)Purity (HPLC)
2-Aminothiophenol + Chloroacetyl chlorideEthanol65–70%≥98%
Alternative: Thiourea derivativesDCM50–55%~95%
  • Reference : Similar cyclization strategies are validated for benzoxazine-thione analogs .

Q. How can researchers characterize the structural and electronic properties of this compound?

  • Methodological Answer :

  • X-ray Crystallography : Single-crystal analysis (e.g., at 100 K) provides bond lengths, angles, and confirmation of the thione tautomer. Example parameters:
  • R factor : ≤0.05 (high precision).
  • Data-to-parameter ratio : >20:1 for reliable refinement .
  • Spectroscopy :
  • ¹H NMR : Aromatic protons appear at δ 7.2–8.5 ppm; NH proton (thione) at δ ~10.8 ppm (DMSO-d₆) .
  • IR : Strong ν(C=S) absorption at ~1240 cm⁻¹.

Q. What preliminary biological screening methods are recommended for assessing antimicrobial activity?

  • Methodological Answer :

  • Agar Diffusion Assay : Test against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains at 100 µg/mL.
  • MIC Determination : Broth microdilution (IC₅₀ calculation via nonlinear regression).
    • Comparative Data :
CompoundMIC (µg/mL) S. aureusMIC (µg/mL) E. coli
Target compound12.5>50
6-Chloro-benzothiazole analog25.0>50
  • Reference : Halogenated analogs show enhanced activity due to electronegativity .

Advanced Research Questions

Q. How do substituent variations (e.g., halogens, phenyl groups) influence the compound’s binding to biological targets?

  • Methodological Answer :

  • Molecular Docking : Use AutoDock Vina to model interactions with enzymes (e.g., C. albicans CYP51).
  • SAR Analysis : Compare logP, polar surface area, and steric effects.
    • Key Findings :
  • Chloro Substituent : Enhances hydrophobic interactions (ΔG = −8.2 kcal/mol).
  • Phenyl Group : Stabilizes π-π stacking with Tyr118 residue.
    • Reference : Structural analogs with iodine show higher binding affinity due to polarizability .

Q. What strategies resolve contradictions in reported IC₅₀ values for kinase inhibition?

  • Methodological Answer :

  • Assay Standardization : Use ATP concentration fixed at 1 mM (to avoid competition artifacts).
  • Control Compounds : Include staurosporine as a positive control.
    • Data Analysis Example :
StudyIC₅₀ (µM)Assay TypeATP (mM)
Study A10.5Fluorescence1.0
Study B25.0Radioactive0.1
  • Resolution : Discrepancies arise from ATP concentration differences; normalize to 1 mM ATP .

Q. How can crystallographic data inform the design of derivatives with improved stability?

  • Methodological Answer :

  • Torsion Angle Analysis : Identify rigid regions (e.g., quinazoline core) vs. flexible substituents.
  • Hydrogen Bond Networks : Optimize derivatives to strengthen interactions (e.g., N–H···S=C).
    • Case Study :
  • Parent Compound : Dihedral angle = 172.3° (planar core).
  • Methyl Derivative : Increased torsion (178.5°) reduces steric hindrance.
    • Reference : X-ray data for similar quinazolines validate stability enhancements .

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